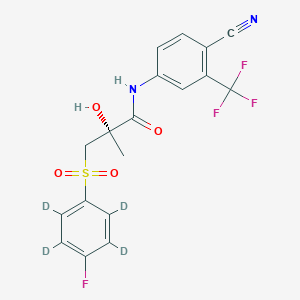
(S)-Bicalutamide-d4
概要
説明
Synthesis Analysis
The synthesis of Bicalutamide involves a series of chemical reactions starting from specific precursor compounds. For Bicalutamide, the synthesis has been reported to start from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, undergoing condensation and oxidation steps (Li Yan, 2013). Another method involves starting from methyl methacrylate, proceeding through oxidation, condensation with 4-fluorothiophenol, and hydrolysis to yield α-hydroxy acid, which is further reacted and oxidized to obtain Bicalutamide (Xiao-Le Tao, 2003).
Molecular Structure Analysis
The molecular structure of Bicalutamide has been extensively studied, including its nanosized particles and their behavior in solvents. Studies have shown that Bicalutamide's molecular geometry can significantly influence its dissolution rate and bioavailability. For instance, DFT calculations and solvent effects on Bicalutamide's molecular geometry indicate the importance of the dielectric medium on its structure (Yuan Le et al., 2009).
Chemical Reactions and Properties
Bicalutamide's reactivity, particularly in the context of its synthesis and potential impurities, has been a subject of detailed mechanistic studies. These studies have explored the pathways involved in its synthesis, shedding light on the intermediate steps and the conditions favoring the formation of the desired product over potential impurities (Nabil Asaad & Shaun M. Fillery, 2009).
Physical Properties Analysis
The physical properties of Bicalutamide, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. The crystalline forms of Bicalutamide differ in their molecular conformations, which affects their stability and dissolution properties. Detailed characterization of these polymorphs has been conducted through various analytical techniques (D. Vega et al., 2007).
Chemical Properties Analysis
The chemical properties of Bicalutamide, including its interaction with polymers and its behavior in different solvent systems, are crucial for understanding its formulation and delivery mechanisms. Studies have shown that mixing Bicalutamide with polymers like polyvinylpyrrolidone can significantly enhance its physical stability and solubility, highlighting the importance of chemical interactions in drug formulation (Justyna Szczurek et al., 2017).
科学的研究の応用
Pharmacokinetic and Bioequivalence Studies
(S)-Bicalutamide-d4 serves as an internal standard in the validation of analytical methods for estimating bicalutamide enantiomers in human plasma. For example, Pradhan et al. (2013) developed a chiral liquid chromatography-tandem mass spectrometric method using (-)-d4-BCT and (+)-d4-BCT as internal standards for the estimation of bicalutamide enantiomers in human plasma. This method was applied to a bioequivalence study of a 150mg fixed-dose formulation in healthy subjects, demonstrating its utility in pharmacokinetic studies and the development of bioequivalent formulations Pradhan et al., 2013.
特性
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-YNWMVSOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Bicalutamide-d4 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


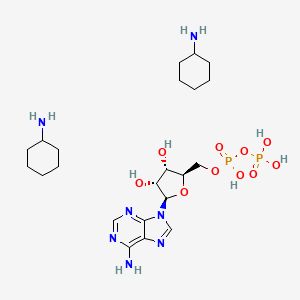
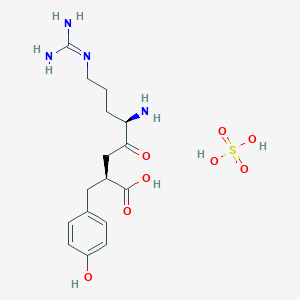
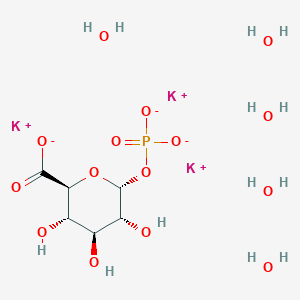
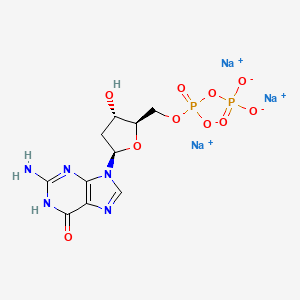
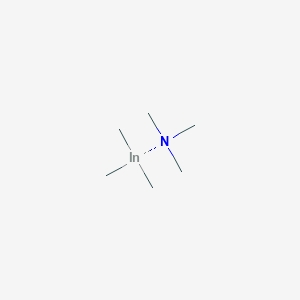
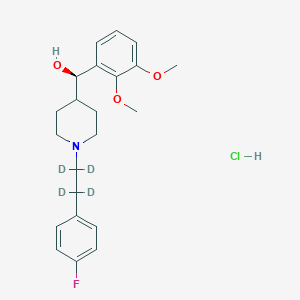
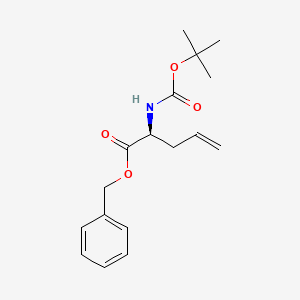
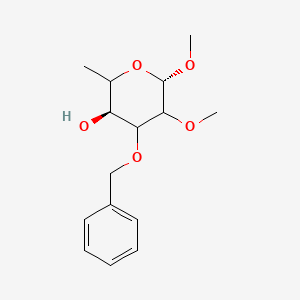
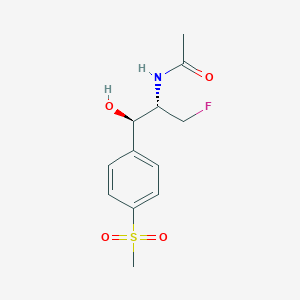
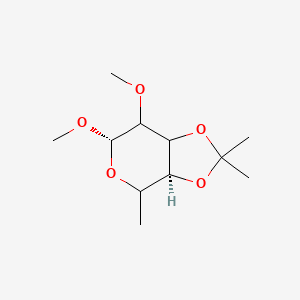
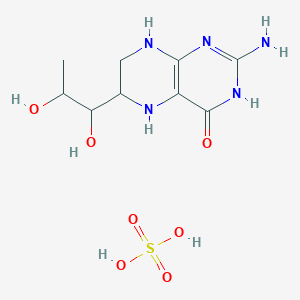
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)